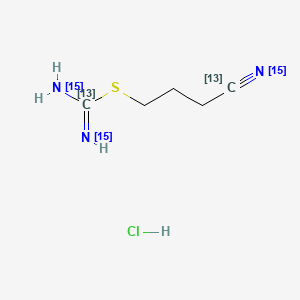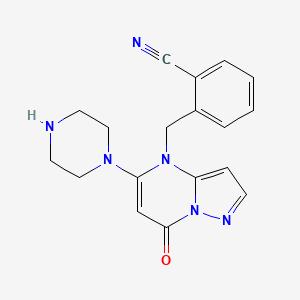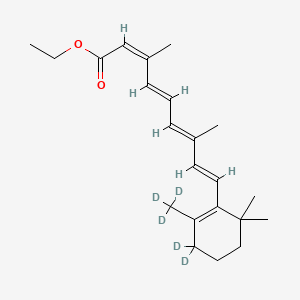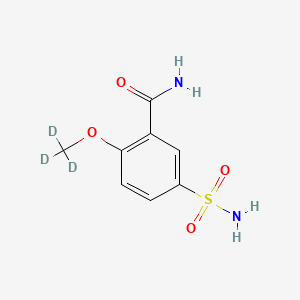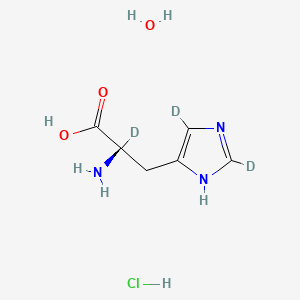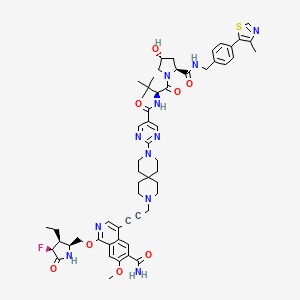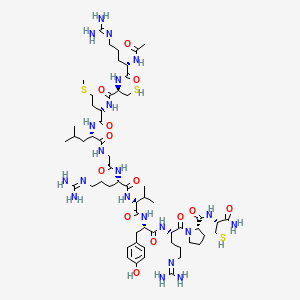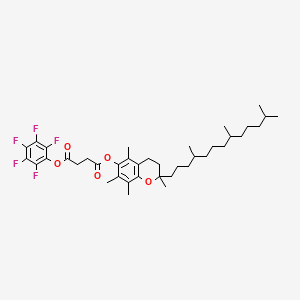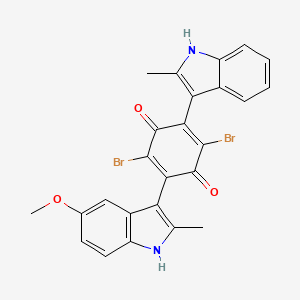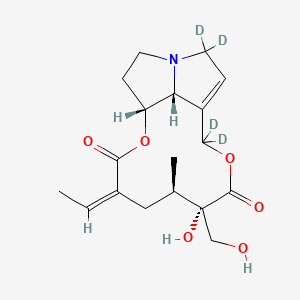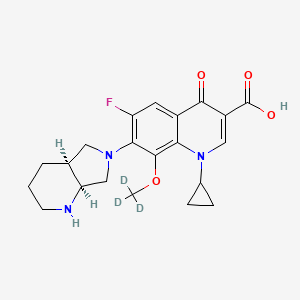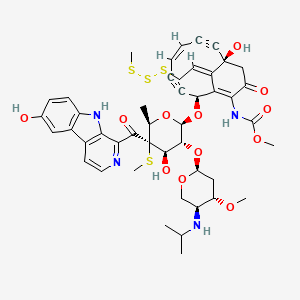
Shishijimicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shishijimicin A is an enediyne antitumor antibiotic isolated from the marine organism Didemnum proliferum . It belongs to the family of 10-membered ring enediyne antitumor antibiotics, which includes compounds such as namenamicin, esperamicin, and calicheamicin . This compound is known for its high cytotoxicity, making it a potential candidate for cancer treatment .
Métodos De Preparación
The total synthesis of Shishijimicin A was first achieved by scientists at Rice University in 2015 . The synthetic route involves multiple steps, including:
Ketalization of tetronic acid: This step involves the formation of a ketal from tetronic acid.
Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketal to the corresponding alcohol.
Asymmetric addition of anion with selective protection: This step involves the addition of an anion to the alcohol, followed by selective protection of the resulting product.
Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the alcohol to an aldehyde, which is then converted to an oxime.
Intramolecular dipolar cycloaddition: This step forms a cycloaddition product with high diastereocontrol.
Selective control of diastereoisomer formation: This step ensures the formation of the desired diastereoisomer.
Removal of protection and completed oxidation: This step removes the protective groups and completes the oxidation process.
Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the final product with the desired reagent to form this compound.
Análisis De Reacciones Químicas
Shishijimicin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Swern oxidation reagents.
Reduction: Reduction can be achieved using diisobutylaluminium hydride.
Substitution: Substitution reactions can occur at various positions on the molecule.
Cycloaddition: Intramolecular dipolar cycloaddition is a key step in its synthesis.
Common reagents and conditions used in these reactions include ethylene glycol, diisobutylaluminium hydride, Swern oxidation reagents, and Knochel’s salt (LaCl3·2LiCl) . The major products formed from these reactions include various intermediates that lead to the final product, this compound .
Aplicaciones Científicas De Investigación
Shishijimicin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for synthetic organic chemistry research.
Biology: this compound’s high cytotoxicity makes it a useful tool for studying cellular processes and mechanisms of cell death.
Medicine: Due to its potent antitumor activity, this compound is being investigated as a potential cancer treatment.
Mecanismo De Acción
Shishijimicin A exerts its effects by binding to the minor groove of double-stranded DNA and intercalating into the DNA with its β-carboline moiety . This binding disrupts the DNA structure and leads to the cleavage of the DNA strands, ultimately causing cell death . The compound’s high cytotoxicity is due to its ability to effectively target and cleave DNA in cancer cells .
Comparación Con Compuestos Similares
Shishijimicin A is part of the family of 10-membered ring enediyne antitumor antibiotics, which includes similar compounds such as:
- Namenamicin
- Esperamicin
- Calicheamicin
Compared to these compounds, this compound is unique due to its specific structure and the presence of a β-carboline moiety, which contributes to its high cytotoxicity and potential as a targeted cancer therapy .
Propiedades
Fórmula molecular |
C46H52N4O12S4 |
|---|---|
Peso molecular |
981.2 g/mol |
Nombre IUPAC |
methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1 |
Clave InChI |
FVNYJZKDBPDHIP-NATOZQEOSA-N |
SMILES isomérico |
C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |
SMILES canónico |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


